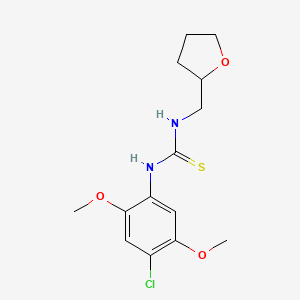![molecular formula C14H13N3O4 B4062136 6-[2-(4-ethylphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B4062136.png)
6-[2-(4-ethylphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone
説明
Synthesis Analysis
Pyrimidinones, including the compound of interest, are typically synthesized through condensation reactions involving various aldehydes, ketones, and urea or urea derivatives. For example, a novel nitro and hydroxyphenyl functionalized pyrimidinone was synthesized using 1-(2-hydroxyphenyl)-2-nitroethanone, benzaldehyde, urea, and etidronic acid, with characterization confirmed by spectroscopic techniques and X-ray diffraction studies (Savant et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is often characterized using X-ray diffraction, revealing detailed conformational information. For instance, certain derivatives crystallize in the monoclinic crystal class, showing specific cell parameters and adopting flattened boat conformations (Savant et al., 2015). This detailed structural analysis aids in understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Pyrimidinones undergo various chemical reactions, including nitrosation, which leads to the formation of hydroxyiminomethyl derivatives. These derivatives can then be treated with phosphoryl chloride to replace hydroxy groups with chlorine and dehydrate hydroxyiminomethyl groups to cyano groups, demonstrating the compound's versatile reactivity (Boulton et al., 1967).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, including solubility, crystallinity, and thermal stability, are crucial for their application in various fields. For example, some derivatives show good solubility in common organic solvents and high thermal stability, with glass transition temperatures exceeding 316 °C, demonstrating their suitability for high-temperature applications (Huang et al., 2017).
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Novel nitro and hydroxyphenyl functionalized pyrimidinones have been synthesized using various aldehydes, urea, and specific catalysts, characterized by spectroscopic techniques, and confirmed via X-ray diffraction studies, indicating the potential for diverse applications in material science and molecular structure analysis (Savant et al., 2015).
Chemical Conversions and Derivatives : Research into the synthesis of cyano, methylamino, and nitropyridine derivatives reveals a key compound for transformations, hinting at the compound's versatility in creating derivatives for further biological or chemical applications (Krichevsky et al., 2003).
Applications in Biological Studies
Biocidal Polymers : The development of novel halamine polymers based on pyrimidinone derivatives indicates their potential use as biocidal agents, showcasing an application in creating antimicrobial materials (El-masry et al., 2004).
Antiviral Activity : The synthesis of new pyrimidinone derivatives for the evaluation of anti-Rubella activity demonstrates the potential pharmaceutical applications of such compounds in treating viral infections (Saladino et al., 2002).
Material Science and Polymer Research
- Polyimide Synthesis : Novel polyimides derived from pyridine-containing aromatic diamine monomers, including pyrimidinone structures, have been synthesized, indicating high thermal stability, solubility, and hydrophobic properties suitable for advanced material applications (Huang et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-9-3-5-10(6-4-9)7-8-11-12(17(20)21)13(18)16-14(19)15-11/h3-8H,2H2,1H3,(H2,15,16,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBKPRLIGSWISH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062053.png)
![methyl [4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-5-bromo-2-methoxyphenoxy]acetate](/img/structure/B4062064.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4062101.png)
![2-fluoro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide hydrochloride](/img/structure/B4062110.png)
![methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062117.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4062124.png)
![1-{5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine](/img/structure/B4062125.png)
![6-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062128.png)
![N-(2-benzoyl-4-nitrophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4062141.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4062142.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4062145.png)
![7-[4-({[3-(ethoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4062159.png)
![N-2-adamantyl-4-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4062161.png)